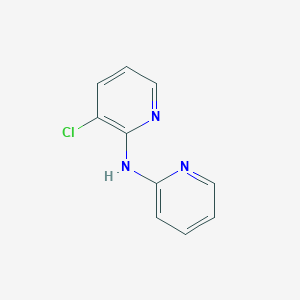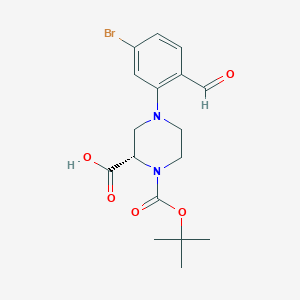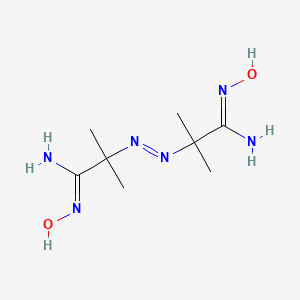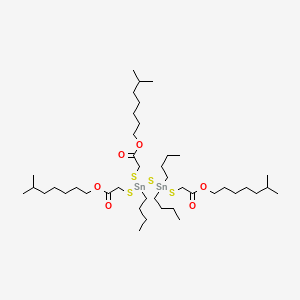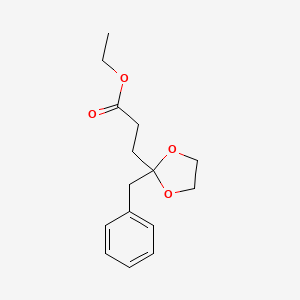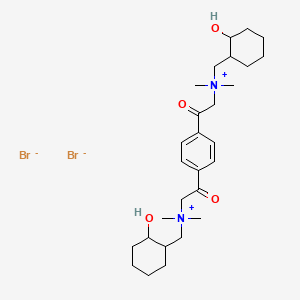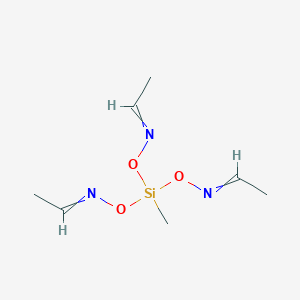
Tris(acetaldehyde) O,O',O''-(methylsilylidyne)trioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine typically involves the reaction of ethylideneamino compounds with silylating agents under controlled conditions. One common method includes the use of chlorosilanes in the presence of a base to facilitate the formation of the silyl ether linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine may involve large-scale reactions using automated reactors to ensure consistency and purity. The process often includes steps such as purification through distillation or chromatography to remove impurities and obtain the desired product in high yield.
Chemical Reactions Analysis
Types of Reactions
N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine involves its interaction with specific molecular targets and pathways. The silyl group can facilitate the compound’s binding to certain enzymes or receptors, modulating their activity. Additionally, the ethylideneamino groups may participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[bis[(methylideneamino)oxy]-methylsilyl]oxyethanimine
- N-[bis[(propylideneamino)oxy]-methylsilyl]oxyethanimine
Uniqueness
N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine stands out due to its specific combination of silyl and ethylideneamino groups, which confer unique reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and versatility in various scientific and industrial applications.
Properties
CAS No. |
14235-72-4 |
|---|---|
Molecular Formula |
C7H15N3O3Si |
Molecular Weight |
217.30 g/mol |
IUPAC Name |
N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine |
InChI |
InChI=1S/C7H15N3O3Si/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-7H,1-4H3 |
InChI Key |
FBNDBWOVSKZHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC=NO[Si](C)(ON=CC)ON=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


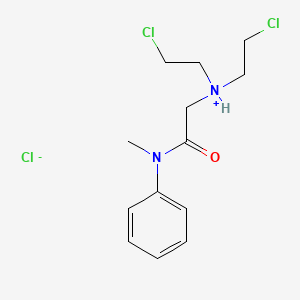
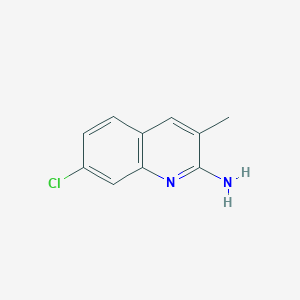
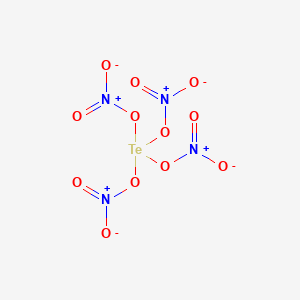
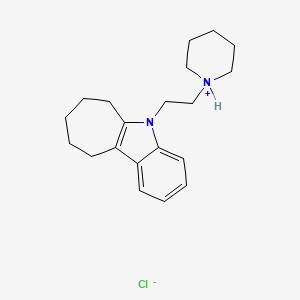
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
![N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)
